molecular formula C20H26N2O B8700735 10-Methoxyibogamine

10-Methoxyibogamine

Katalognummer: B8700735
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: HSIBGVUMFOSJPD-NXWOVTFFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Biosynthesis

10-Methoxyibogamine is synthesized through the metabolic processes involving enzymes such as ibogamine-10-hydroxylase and noribogaine-10-O-methyltransferase. These enzymes are crucial in the biosynthesis of ibogaine from Tabernanthe iboga, where they facilitate the final hydroxylation and methylation steps, leading to the production of various alkaloids including this compound .

Anti-Addictive Properties

Research indicates that ibogaine and its derivatives, including this compound, exhibit significant anti-addictive properties. A study highlighted that participants undergoing ibogaine treatment reported substantial reductions in opioid withdrawal symptoms and cravings. Specifically, 80% of participants noted a drastic reduction in withdrawal symptoms, with 30% achieving long-term abstinence from opioids .

Table 1: Summary of Findings on Ibogaine Treatment for Addiction

Study ReferenceParticipant ProfileKey Findings
Glue et al. (2015)Opioid users (n=88)72% had used opioids for >4 years; 80% reported reduced withdrawal symptoms.
Bastiaans (2004)Mixed substance users24% achieved complete abstinence; 33% reduced usage.
PMC6157925Opioid users54% remained abstinent for at least one year post-treatment.

Neuropharmacological Mechanisms

The pharmacodynamics of this compound suggest it interacts with multiple neurotransmitter systems. It has shown to act as a serotonin reuptake inhibitor and has moderate affinity for kappa-opioid receptors, which may contribute to its psychoactive effects . The compound's ability to modulate these pathways is crucial for its therapeutic efficacy in treating substance use disorders.

Case Study: Long-Term Effects of Ibogaine Treatment

A longitudinal study assessed the long-term outcomes of ibogaine treatment among opioid users. Participants reported improvements not only in substance use but also in psychological well-being, with significant reductions in anxiety and depression scores post-treatment . This underscores the potential for this compound as a therapeutic agent in managing both addiction and associated mental health conditions.

Clinical Observations

In clinical settings, patients receiving ibogaine treatment often report profound psychological experiences that contribute to their recovery process. Anecdotal evidence suggests that the spiritual significance attributed to the treatment plays a role in its effectiveness, highlighting the need for further research into the subjective experiences associated with this compound treatment .

Future Directions and Research Opportunities

The exploration of this compound's applications is still in its infancy. Future research could focus on:

  • Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.
  • Comparative Studies : Evaluating its efficacy against other anti-addictive treatments.
  • Safety Profiles : Longitudinal studies assessing the safety and side effects associated with chronic use.

Eigenschaften

Molekularformel

C20H26N2O

Molekulargewicht

310.4 g/mol

IUPAC-Name

(1R,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13-,17-,20-/m0/s1

InChI-Schlüssel

HSIBGVUMFOSJPD-NXWOVTFFSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Isomerische SMILES

CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Kanonische SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

melting_point

148 °C
Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/

Löslichkeit

Soluble in chloroform

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methoxyibogamine
Reactant of Route 2
10-Methoxyibogamine
Reactant of Route 3
10-Methoxyibogamine
Reactant of Route 4
10-Methoxyibogamine
Reactant of Route 5
10-Methoxyibogamine
Reactant of Route 6
10-Methoxyibogamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.